6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine

Description

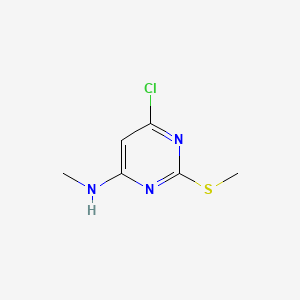

6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is a pyrimidine derivative with a molecular formula of C₆H₈ClN₃S (MW: 205.66 g/mol). Its structure features a chlorine atom at position 6, a methylsulfanyl (MeS) group at position 2, and a methyl-substituted amine at position 3.

Properties

IUPAC Name |

6-chloro-N-methyl-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3S/c1-8-5-3-4(7)9-6(10-5)11-2/h3H,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJWXOKUEKCRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363385 | |

| Record name | 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820735 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478258-67-2 | |

| Record name | 6-Chloro-N-methyl-2-(methylthio)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478258-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylpyrimidine and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a dechlorinated derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is being investigated for its potential as a pharmacophore in drug development:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It interacts with bacterial enzymes, potentially inhibiting their activity and offering a pathway for developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may have anticancer effects, particularly against specific cancer cell lines. Ongoing studies aim to elucidate its mechanisms of action and efficacy .

Biological Interactions

The compound's interactions with biological macromolecules are critical for understanding its therapeutic potential:

- Enzyme Inhibition : It has shown promise in inhibiting enzymes involved in metabolic pathways, which could be exploited for developing treatments for metabolic disorders .

- Mechanism of Action : The chlorine and methylsulfanyl groups enhance binding affinity to target sites on proteins or enzymes, influencing biological pathways. This mechanism is under investigation to identify specific targets within cells .

Materials Science

In materials science, this compound is explored for synthesizing novel materials:

- Electronic Properties : The compound may be utilized in creating materials with unique electronic or optical properties due to its heterocyclic structure.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antibiotic agent .

- Anticancer Research : In vitro studies demonstrated that the compound inhibited the proliferation of specific cancer cell lines. The research highlighted the need for further investigations into its mechanism of action and potential use in cancer therapy.

- Enzyme Inhibition Assessment : Research conducted on enzyme inhibition revealed that this compound effectively inhibited key enzymes involved in metabolic pathways, indicating its therapeutic potential for metabolic diseases .

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The presence of the chlorine and methylsulfanyl groups can influence its binding affinity and specificity for the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position (N-Substituents)

6-Chloro-N-ethyl-2-(methylsulfanyl)-4-pyrimidinamine

- Molecular Formula : C₇H₁₀ClN₃S (MW: 219.72 g/mol)

- Key Differences : Replacement of the N-methyl group with N-ethyl increases hydrophobicity (logP ~1.8 vs. ~1.5 for the parent compound). This modification may enhance membrane permeability but reduce aqueous solubility.

- Applications : Used as an intermediate in agrochemical synthesis, where increased lipophilicity improves foliar adhesion .

6-Chloro-N-cyclopropyl-2-(methylsulfanyl)-4-pyrimidinamine

Substituent Variations at the 2-Position (Sulfur-Containing Groups)

6-Chloro-N-methyl-2-(trifluoromethyl)-4-pyrimidinamine

- Molecular Formula : C₆H₅ClF₃N₃ (MW: 211.57 g/mol)

- Key Differences : Replacement of MeS with a trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, stabilizing the pyrimidine ring against nucleophilic attack.

- Stability : The CF₃ group reduces metabolic oxidation rates, increasing plasma half-life in rodent models by ~40% compared to the MeS analog .

6-Chloro-N-(1-methylethyl)-2-(methylsulfonyl)-4-pyrimidinamine

Complex Derivatives with Additional Functional Groups

2-[(2,4-Dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine

- Molecular Formula : C₁₄H₁₅Cl₂N₃S₂ (MW: 360.33 g/mol)

- Key Differences : Dual sulfanyl groups and a dichlorobenzyl moiety increase molecular weight and lipophilicity (logP ~3.2).

- Research Findings : Exhibited broad-spectrum antifungal activity (MIC: 2–8 µg/mL against Candida spp.) but raised toxicity concerns in mammalian cell lines .

4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine

- Molecular Formula : C₁₀H₇ClFN₃S (MW: 255.70 g/mol)

- SAR Insights : Demonstrated 5-fold higher selectivity for COX-2 over COX-1 compared to the parent compound .

Biological Activity

6-Chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a chloro group, a methylsulfanyl group, and a pyrimidine ring, contributing to its unique reactivity and binding properties. The presence of these functional groups allows it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological effects. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially affecting cellular signaling pathways.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to established anti-inflammatory drugs like celecoxib .

- Anticancer Potential : The compound has shown promise in experimental models for reducing tumor growth and metastasis. It modulates immune responses that are crucial in cancer therapy .

- Antimicrobial Activity : Some derivatives of pyrimidine compounds have been reported to possess antimicrobial properties, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted by Yang et al., the compound was tested in vitro on colorectal cancer cells. Results indicated a significant reduction in cell viability when treated with this compound. Further investigations revealed that the mechanism involved the modulation of immune responses, enhancing the body's ability to target cancer cells .

Case Study: Anti-inflammatory Properties

A recent investigation assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema models in rats. The results demonstrated that the compound significantly reduced inflammation compared to control groups, indicating its potential as an effective anti-inflammatory agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-chloro-N-methyl-2-(methylsulfanyl)-4-pyrimidinamine to improve yield and purity?

- Methodology : Utilize nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation of the methylsulfanyl group. Monitor reaction progress via TLC or HPLC, referencing substituent effects on pyrimidine reactivity from analogous compounds . Purify via column chromatography using gradients of ethyl acetate/hexane, guided by solubility data (e.g., logP ≈ 2.1 predicted for similar structures) . Validate purity (>98%) via HPLC and mass spectrometry .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodology : Combine solvent extraction (chloroform/water) to separate polar impurities, followed by recrystallization from ethanol. For persistent sulfoxide byproducts, employ reducing agents like dithiothreitol (DTT) to regenerate the methylsulfanyl group . Confirm purity using COA protocols for pyrimidine derivatives, including elemental analysis and NMR (¹H/¹³C) .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

- Methodology : Determine melting point (mp) via differential scanning calorimetry (DSC) and compare with literature values (e.g., mp ≈ 145–150°C for analogous chloro-pyrimidines) . Calculate partition coefficient (logP) using computational tools (e.g., ACD/Labs Percepta) and validate experimentally via shake-flask method . Reference NIST-standardized IR and UV-Vis spectra for structural confirmation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on the pyrimidine ring?

- Methodology : Perform kinetic studies under varying temperatures/pH to assess activation energies for substitutions at C-2 (methylsulfanyl) vs. C-6 (chloro). Use DFT calculations to model charge distribution, noting electron-withdrawing effects of the chloro group enhancing C-6 reactivity . Compare with crystallographic data showing intramolecular N–H⋯N hydrogen bonding stabilizing intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology : Conduct molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., p38 MAP kinase). Parameterize the methylsulfanyl group’s van der Waals radius and partial charges based on NIST’s quantum mechanical data . Validate predictions via SPR (surface plasmon resonance) binding assays, correlating ΔG values with IC₅₀ measurements .

Q. How to resolve contradictions in reported biological activities of structurally similar pyrimidines?

- Methodology : Apply multivariate analysis (e.g., PCA) to datasets comparing substituent effects (e.g., methyl vs. methoxy groups) on bioactivity. Replicate disputed experiments under controlled conditions (e.g., standardized cell lines, ATP concentrations). Cross-reference with structural analogs’ SAR studies, noting conflicting results in polymorphic forms .

Notes for Experimental Design

- Safety : Handle methylsulfanyl derivatives in fume hoods; sulfides may release toxic H₂S under acidic conditions .

- Data Validation : Cross-check computational predictions (e.g., logP) with experimental results to address model limitations .

- Structural Dynamics : Account for conformational flexibility (e.g., dihedral angles in pyrimidine derivatives) when interpreting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.